Cas no 103626-36-4 (N-cyclopentyl-9H-purin-6-amine)

N-cyclopentyl-9H-purin-6-amine 化学的及び物理的性質
名前と識別子
-
- 9H-Purin-6-amine,N-cyclopentyl-
- N-cyclopentyl-7H-purin-6-amine
- 9H-Purin-6-amine,N-cyclopentyl
- cyclopentylpurin-6-ylamine
- F0578-0077
- N6-cyclopentyladenine
- N-cyclopentyl-9H-purin-6-amine
- CCG-26895
- CHEMBL271139
- SCHEMBL9202451
- SMR000015972
- cyclopentyl(7H-purin-6-yl)amine
- SR-01000104608-1
- SCHEMBL5452621
- SCHEMBL17933853
- EU-0055742
- AKOS001443635
- 9H-Purin-6-amine, N-cyclopentyl-
- 103626-36-4
- cid_756681
- Z372967430
- SR-01000104608
- DTXSID10353872
- BDBM37931
- MLS000101220
- NCGC00168500-01
- HMS2256E13
- NCGC00081790-02
- HMS1418F11
- IFLab1_002233
- AKOS008968211
- Oprea1_435487
-
- インチ: InChI=1S/C10H13N5/c1-2-4-7(3-1)15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,1-4H2,(H2,11,12,13,14,15)
- InChIKey: LMWYJWNGVLKEDL-UHFFFAOYSA-N
- SMILES: C1(NC2N=CN=C3C=2N=CN3)CCCC1
計算された属性
- 精确分子量: 203.11700
- 同位素质量: 203.11709544g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5Ų
- XLogP3: 1.8
じっけんとくせい
- PSA: 66.49000
- LogP: 1.78040
N-cyclopentyl-9H-purin-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0578-0077-2μmol |
N-cyclopentyl-9H-purin-6-amine |
103626-36-4 | 90%+ | 2μl |
$85.5 | 2023-07-06 | |
Life Chemicals | F0578-0077-50mg |
N-cyclopentyl-9H-purin-6-amine |
103626-36-4 | 90%+ | 50mg |
$240.0 | 2023-07-06 | |
Life Chemicals | F0578-0077-5μmol |
N-cyclopentyl-9H-purin-6-amine |
103626-36-4 | 90%+ | 5μl |
$94.5 | 2023-07-06 | |
Life Chemicals | F0578-0077-15mg |
N-cyclopentyl-9H-purin-6-amine |
103626-36-4 | 90%+ | 15mg |
$133.5 | 2023-07-06 | |
Life Chemicals | F0578-0077-100mg |
N-cyclopentyl-9H-purin-6-amine |
103626-36-4 | 90%+ | 100mg |
$372.0 | 2023-07-06 | |
Life Chemicals | F0578-0077-10μmol |
N-cyclopentyl-9H-purin-6-amine |
103626-36-4 | 90%+ | 10μl |
$103.5 | 2023-07-06 | |
Life Chemicals | F0578-0077-40mg |
N-cyclopentyl-9H-purin-6-amine |
103626-36-4 | 90%+ | 40mg |
$210.0 | 2023-07-06 | |
Life Chemicals | F0578-0077-1mg |
N-cyclopentyl-9H-purin-6-amine |
103626-36-4 | 90%+ | 1mg |
$81.0 | 2023-07-06 | |
Life Chemicals | F0578-0077-25mg |
N-cyclopentyl-9H-purin-6-amine |
103626-36-4 | 90%+ | 25mg |
$163.5 | 2023-07-06 | |
Life Chemicals | F0578-0077-20μmol |
N-cyclopentyl-9H-purin-6-amine |
103626-36-4 | 90%+ | 20μl |
$118.5 | 2023-07-06 |
N-cyclopentyl-9H-purin-6-amine 関連文献
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
N-cyclopentyl-9H-purin-6-amineに関する追加情報
Introduction to N-cyclopentyl-9H-purin-6-amine (CAS No. 103626-36-4)
N-cyclopentyl-9H-purin-6-amine, a compound with the chemical identifier CAS No. 103626-36-4, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a cyclopentyl group and a purine core makes it an intriguing candidate for further exploration, particularly in the context of medicinal chemistry and therapeutic interventions.
The molecular structure of N-cyclopentyl-9H-purin-6-amine consists of a purine scaffold, which is a fundamental component of nucleic acids, paired with an amine substituent at the 6-position and a cyclopentyl ring attached to the nitrogen atom. This configuration endows the compound with distinct chemical and biological characteristics that make it valuable for various research purposes. The cyclopentyl group, in particular, contributes to steric hindrance and can influence the compound's interactions with biological targets, making it a versatile moiety in drug design.
In recent years, there has been growing interest in purine derivatives as pharmacological agents due to their ability to interact with enzymes and receptors involved in critical biological pathways. N-cyclopentyl-9H-purin-6-amine is no exception and has been studied for its potential role in modulating these pathways. One of the most promising areas of research involves its application in anticancer therapies. Purine-based compounds have shown efficacy in inhibiting kinases and other enzymes that are overexpressed in cancer cells, leading to cell cycle arrest and apoptosis.
Recent studies have highlighted the importance of optimizing the structural features of purine derivatives to enhance their biological activity. The introduction of substituents such as cyclopentyl groups can significantly alter the pharmacokinetic properties of these compounds, improving their solubility and bioavailability. For instance, N-cyclopentyl-9H-purin-6-amine has been found to exhibit better oral bioavailability compared to its unsubstituted counterparts, making it a more practical candidate for clinical use.
The synthesis of N-cyclopentyl-9H-purin-6-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the purine core efficiently. Additionally, protecting group strategies are often utilized to ensure regioselectivity during the synthesis process. These synthetic advancements have enabled researchers to produce high-purity samples of the compound, facilitating further structural and functional investigations.
Beyond its potential applications in oncology, N-cyclopentyl-9H-purin-6-amine has also been explored for its antimicrobial properties. Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi by interfering with essential metabolic pathways. This finding opens up new avenues for developing novel antimicrobial agents, particularly in light of the increasing prevalence of drug-resistant pathogens.
The pharmacological profile of N-cyclopentyl-9H-purin-6-amine is further enhanced by its ability to cross the blood-brain barrier (BBB). This property is crucial for developing treatments for central nervous system (CNS) disorders, where many therapeutic agents struggle to reach their target sites effectively. By optimizing its molecular structure, researchers aim to improve BBB penetration while maintaining or enhancing its biological activity.
In conclusion, N-cyclopentyl-9H-purin-6-amine (CAS No. 103626-36-4) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development into therapeutic agents for various diseases, including cancer and infectious disorders. As research continues to uncover new insights into its biological activity, this compound is poised to play a significant role in future medical advancements.
103626-36-4 (N-cyclopentyl-9H-purin-6-amine) Related Products
- 14333-96-1(6-n-Hexylaminopurine)
- 2138144-29-1(Methyl 6-aminohex-2-ynoate)
- 1261810-07-4(Dimethyl-[3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-amine)
- 1171086-95-5(3-tert-butyl-1,2-oxazol-5-amine hydrochloride)
- 1597878-47-1(1-(4-chlorobenzyl)-3-methylpiperidin-4-ol)
- 1847-68-3(Methyl 5-(4-methoxyphenyl)-5-oxopentanoate)
- 1368712-75-7(1,4-difluoro-2-(2-isocyanatoethyl)benzene)
- 2138007-69-7(1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(2-thienyl)ethyl]-, ethyl ester)
- 1448139-93-2((2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide)
- 94687-10-2(Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate)




